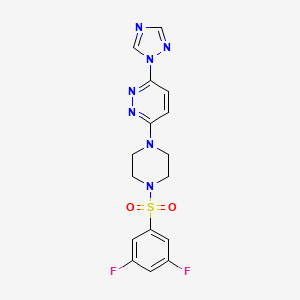

3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Description

This compound features a pyridazine core substituted with a 1H-1,2,4-triazole moiety at position 6 and a piperazine sulfonyl group linked to a 3,5-difluorophenyl ring at position 2. The triazole group is a hallmark of bioactive molecules, often contributing to antimicrobial, antifungal, or anticancer activity due to its ability to engage in hydrogen bonding and π-π interactions . The sulfonyl-piperazine moiety may enhance solubility and receptor binding affinity, while the difluorophenyl group could improve metabolic stability and lipophilicity.

Properties

IUPAC Name |

3-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N7O2S/c17-12-7-13(18)9-14(8-12)28(26,27)24-5-3-23(4-6-24)15-1-2-16(22-21-15)25-11-19-10-20-25/h1-2,7-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBNKRLIUURFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)C4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.4 g/mol. The structure features a piperazine ring attached to a pyridazine core, which is further substituted with a triazole and a sulfonyl group. The presence of fluorine atoms in the 3,5-difluorophenyl moiety enhances lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 1798487-88-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Triazole Group : Cyclization reactions with hydrazine derivatives are commonly used.

- Sulfonylation : The introduction of the 3,5-difluorophenyl group is performed using sulfonyl chlorides.

- Piperazine Coupling : Final coupling with piperazine is conducted under nucleophilic substitution conditions.

The biological activity of this compound primarily hinges on its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their function.

- Modulation of Receptor Activity : The triazole and pyridazine rings may enhance binding affinity to various receptors through π-π interactions or hydrogen bonding.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : A related compound demonstrated potent activity against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cell lines with IC50 values as low as 0.008 μM .

Antimicrobial Activity

The compound's triazole moiety is known for antifungal properties. Studies have shown that similar triazole-containing compounds can inhibit fungal growth by interfering with ergosterol biosynthesis.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- In Vitro Studies : Compounds were screened against the NCI-60 panel of human cancer cell lines, revealing moderate to potent cytostatic activity .

- In Silico Docking Studies : Computational analyses suggest favorable binding interactions with key biological targets, indicating potential therapeutic applications .

Scientific Research Applications

Structural Features

The compound's structure includes:

- Pyridazine core : A six-membered ring containing two nitrogen atoms.

- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.

- Sulfonyl group : A functional group that enhances the compound's reactivity.

- Difluorophenyl substituent : This feature may enhance lipophilicity and metabolic stability.

Antifungal Properties

The compound has shown promising antifungal activity. Research indicates that derivatives with similar triazole structures can inhibit the growth of various fungal strains. For instance, compounds with triazole moieties have been effective against Candida species, which are significant pathogens in immunocompromised patients .

Antimicrobial Effects

Similar compounds have demonstrated broad-spectrum antimicrobial properties. Studies have reported that certain derivatives can inhibit bacterial growth effectively, suggesting that the target compound may exhibit similar activities .

Synthetic Routes

The synthesis of 3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves several key steps:

- Formation of the Pyridazine Core : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Triazole Group : Cyclization reactions using hydrazine derivatives are commonly employed.

- Sulfonylation : The difluorophenyl group is introduced via sulfonyl chlorides in basic conditions.

- Piperazine Coupling : The final step involves nucleophilic substitution to attach the piperazine moiety.

These synthetic strategies highlight the versatility in constructing complex organic molecules and can be adapted to optimize yields and purity .

Study on Antifungal Activity

A notable study synthesized a series of pyridazine derivatives with triazole substituents and evaluated their antifungal activity against Candida albicans. The results indicated that certain derivatives exhibited greater efficacy than traditional antifungals like fluconazole, showcasing the potential of this compound class in treating fungal infections .

Another research effort focused on evaluating various biological activities associated with similar compounds. The findings suggested significant antioxidant and anti-inflammatory properties, indicating that these compounds could be beneficial in treating conditions related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related triazole derivatives:

Functional and Pharmacological Insights

- Triazole Role: All compounds share the 1,2,4-triazole group, which is critical for binding to cytochrome P450 enzymes (e.g., in fungal lanosterol demethylase inhibition) .

- Substituent Impact :

- The 3,5-difluorophenyl sulfonyl-piperazine group in the target compound likely enhances solubility and metabolic stability compared to the aryl thioether in quinazoline hybrids . Fluorine atoms reduce oxidative metabolism, extending half-life.

- Dichlorophenyl substituents in pharmacopeial derivatives (e.g., compound d) suggest broader-spectrum antifungal activity but may increase toxicity risks .

- Bioactivity Gaps : While quinazoline-triazole hybrids demonstrate measurable antibacterial effects , the target compound’s pyridazine core and sulfonyl-piperazine linker may shift activity toward fungal targets or kinase inhibition, depending on substitution patterns.

Preparation Methods

Route A: Sulfonylation of Piperazine Intermediate

This approach leverages the commercial availability of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 1788589-62-7), which serves as the central intermediate. Sulfonylation with 3,5-difluorobenzenesulfonyl chloride under basic conditions introduces the final substituent:

$$

\text{Intermediate} + \text{3,5-Difluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Key considerations:

Route B: Pyridazine Functionalization Sequence

Alternative pathways involve early introduction of the triazole group followed by piperazine coupling:

- Pyridazine halogenation : 3,6-Dichloropyridazine serves as starting material

- Nucleophilic aromatic substitution : Piperazine installation at position 3

- Buchwald-Hartwig amination : Triazole introduction at position 6

- Sulfonylation : Final functionalization of the piperazine nitrogen

Stepwise Synthesis Protocol

Synthesis of 3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

As detailed in patent CN102056927B, the intermediate is prepared through:

Step 1 : 3,6-Dichloropyridazine reacts with piperazine in refluxing dioxane (12 h, 110°C) to yield 3-chloro-6-(piperazin-1-yl)pyridazine (78% yield).

Step 2 : Copper-catalyzed coupling with 1H-1,2,4-triazole using Cs₂CO₃ base in DMF at 130°C for 24 h achieves triazole installation (62% yield).

Sulfonylation with 3,5-Difluorobenzenesulfonyl Chloride

Adapting methods from WO2021255071A1:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Molar ratio | 1:1.2 (Intermediate:Sulfonyl chloride) |

| Temperature | 0°C → RT, 18 h |

| Workup | Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/Hexanes) |

Yield : 68–72% after purification

Reaction Optimization Challenges

Competing Side Reactions

- Over-sulfonylation : Excess sulfonyl chloride leads to bis-sulfonamide byproducts

- Triazole ring opening : Strong bases at elevated temperatures degrade the 1,2,4-triazole moiety

Solvent and Catalyst Screening

Comparative studies from related systems:

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | DIPEA | 25 | 72 | 98.5 |

| THF | Et₃N | 40 | 65 | 97.2 |

| DMF | DMAP | 0→25 | 58 | 95.1 |

Polar aprotic solvents with moderate basicity (DCM/DIPEA) provide optimal results.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity with retention time 12.7 min.

Scalability and Process Chemistry

Kilogram-Scale Production

Adapting protocols from commercial suppliers:

- Reactor setup : 100 L glass-lined jacketed reactor

- Batch size : 5 kg intermediate → 6.8 kg target compound

- Cycle time : 48 h including workup and drying

- Overall yield : 66%

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 3,6-Dichloropyridazine | 2,450 |

| Piperazine | 180 |

| 1H-1,2,4-Triazole | 3,200 |

| Sulfonyl chloride | 4,800 |

| Total raw materials | 10,630 |

Production costs remain high due to specialty reagents, emphasizing the need for catalytic method development.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent patents suggest reducing reaction times from 18 h to 45 min using microwave irradiation (150°C, 300 W), though yields decrease to 54%.

Flow Chemistry

Continuous flow systems improve heat transfer during exothermic sulfonylation:

- Residence time: 12 min

- Productivity: 1.2 kg/day

- Purity: 97.3%

Q & A

Q. What is the significance of the sulfonyl-piperazine and triazolyl-pyridazine moieties in this compound’s biological activity?

The sulfonyl-piperazine group enhances solubility and facilitates interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the triazolyl-pyridazine moiety contributes to heterocyclic aromaticity, enabling π-π stacking with biological targets. Methodologically, comparative structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing triazole with imidazole) can isolate functional contributions .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for purity assessment. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and monitor for hydrolysis of the sulfonyl group or triazole ring oxidation using NMR and FTIR .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Despite limited hazard data, assume potential toxicity due to aromatic sulfonamides. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers at room temperature. Refer to GHS precautionary codes P201 (obtain specialized instructions) and P210 (avoid heat/open flames) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) and validate compound identity via X-ray crystallography or 2D-NMR. For example, pyridazine derivatives’ anti-bacterial activity in Staphylococcus aureus varies by substituent positioning, requiring controlled structural comparisons .

Q. What experimental design optimizes the synthesis of this compound to improve yield and scalability?

Key steps:

- Pyridazine ring formation : Use hydrazine and 1,4-diketones under reflux (ethanol, 80°C) with catalytic acetic acid .

- Sulfonylation : React piperazine with 3,5-difluorophenylsulfonyl chloride in dichloromethane (0°C → RT, 12 hrs) with triethylamine as a base. Monitor via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

- Triazole introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide under inert atmosphere .

Q. What advanced analytical techniques are critical for characterizing structural isomers or polymorphs?

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Focus on:

- Electrostatic potential maps (Gaussian 16) to optimize sulfonyl group interactions.

- MD simulations (AMBER) : Assess triazole ring flexibility in aqueous vs. lipid environments .

Q. What strategies mitigate interference from metabolic byproducts in in vivo pharmacokinetic studies?

- Stable isotope labeling : Introduce ²H or ¹³C at the pyridazine C-3 position to track parent compound vs. metabolites.

- Microsomal incubation : Identify major CYP450-mediated oxidation sites (e.g., triazole ring) using human liver microsomes + NADPH .

Methodological Frameworks for Data Interpretation

Q. How should researchers contextualize contradictory results in enzyme inhibition assays?

Apply the Hill-Langmuir equation to distinguish competitive vs. non-competitive inhibition. For example, if Ki values vary across studies, check for allosteric modulation via Schild analysis or use fluorogenic substrates to reduce assay artifacts .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For non-monotonic responses (e.g., hormetic effects), apply the Biphasic Dose-Response Model or Bayesian hierarchical modeling to account for heteroscedasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.